(R)-(+)-Methyl p-tolyl sulfoxide
CAS No.: 1519-39-7
Cat. No.: VC20952441
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1519-39-7 |
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Molecular Formula | C8H10OS |
Molecular Weight | 154.23 g/mol |
IUPAC Name | 1-methyl-4-[(R)-methylsulfinyl]benzene |
Standard InChI | InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 |
Standard InChI Key | FEVALTJSQBFLEU-SNVBAGLBSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)[S@](=O)C |
SMILES | CC1=CC=C(C=C1)S(=O)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)C |
Introduction
Structure and Identification
(R)-(+)-Methyl p-tolyl sulfoxide (CAS 1519-39-7) is an organosulfur compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol . The compound contains a stereogenic sulfur atom with the R configuration, creating a tetrahedral geometry around the sulfur center. Its IUPAC name is 1-methyl-4-[(R)-methylsulfinyl]benzene, though it is commonly referred to as (R)-(+)-Methyl p-tolyl sulfoxide in scientific literature.
The structure features a p-tolyl group (4-methylphenyl) attached to the sulfur atom, which also bears a methyl group and an oxygen atom. This arrangement creates a chiral center at the sulfur atom, resulting in the specific (R) configuration that gives the compound its distinctive optical and chemical properties .
Identifiers and Nomenclature
Several systematic and alternative names exist for this compound, facilitating its identification across various chemical databases:
Identifier Type | Value |
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CAS Number | 1519-39-7 |
IUPAC Name | 1-methyl-4-[(R)-methylsulfinyl]benzene |
Common Synonyms | (R)-methyl 4-methylphenylsulfoxide, 1-Methanesulfinyl-4-methyl-benzene |
Molecular Formula | C₈H₁₀OS |
InChI | InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 |
InChIKey | FEVALTJSQBFLEU-SNVBAGLBSA-N |
Physical and Chemical Properties
The physical and chemical properties of (R)-(+)-Methyl p-tolyl sulfoxide play crucial roles in its applications and handling requirements. These properties include specific optical rotation, melting point, and other physical characteristics that distinguish it from its enantiomer and the racemic mixture.
Physical Properties
The compound exists as a solid at room temperature with well-defined physical parameters:
Chemical Reactivity
The (R)-(+)-Methyl p-tolyl sulfoxide molecule exhibits distinctive chemical behavior due to its stereogenic sulfur center. The compound is highly sensitive to air and moisture, requiring handling under an inert atmosphere of nitrogen or argon . This reactivity stems from the polarized S=O bond, which creates an electrophilic sulfur center and a nucleophilic oxygen atom.
The compound's reactivity profile enables its participation in various chemical transformations, particularly when its anion is generated. The sulfoxide group can be deprotonated at the α-carbon (the methyl group attached to sulfur), creating a nucleophilic carbon center that can participate in addition reactions with electrophiles while maintaining stereochemical control .
Synthesis Methods
Multiple synthetic approaches have been developed to prepare (R)-(+)-Methyl p-tolyl sulfoxide with high enantiomeric purity. These methods can be categorized into distinct strategies, each offering specific advantages in terms of scalability, enantiomeric excess, and practical implementation.
Nucleophilic Displacement
The most traditional and widely employed method involves nucleophilic displacement of (-)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate with methylmagnesium bromide . This reaction proceeds with complete inversion of configuration at the sulfur atom, providing the (R)-configured sulfoxide with high optical purity. The reaction can be represented as:
(-)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate + CH₃MgBr → (R)-(+)-Methyl p-tolyl sulfoxide + Menthol
This approach remains valuable for preparative-scale synthesis due to its reliability and reproducibility .
Asymmetric Oxidation
Several asymmetric oxidation strategies have been developed to convert methyl p-tolyl sulfide to its corresponding sulfoxide with high enantioselectivity:
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Oxidation using t-Butyl Hydroperoxide with (R,R)-diethyl tartrate–Ti(OiPr)₄–H₂O (in a ratio of 1:2:1) achieves 96% enantiomeric excess (ee) .
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Using (-)-α,α-Dichlorocamphorsulfonyloxaziridine as an oxidant provides the (R)-sulfoxide with 95% ee .
Enzymatic Methods
Biocatalytic approaches offer an environmentally friendly alternative for the preparation of enantiopure sulfoxides:
Chloroperoxidase-catalyzed oxidation of methyl p-tolyl sulfide, using either hydrogen peroxide or t-BuOOH as the stoichiometric oxidant, yields (R)-(+)-sulfoxide with exceptional enantioselectivity (99% ee) . This approach highlights the potential of enzyme catalysis for achieving high stereoselectivity under mild conditions.
Alternative Methods
Additional synthetic routes include:
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Reaction of methylmagnesium bromide with optically active (S)-N-sulfinyloxazolidinone derived from (4R,5S)-norephedrine, although this proceeds with moderate diastereoselectivity (70:30) .
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Transformation of diacetyl D-glucose with mesyl chloride, followed by reaction with p-tolylmagnesium bromide. The choice of base (diisopropylethylamine or pyridine) determines whether the (S) or (R) enantiomer is formed .
Applications in Synthetic Chemistry
(R)-(+)-Methyl p-tolyl sulfoxide has emerged as a valuable reagent in asymmetric synthesis, serving multiple roles in creating stereochemically pure compounds.
Asymmetric Synthesis Applications
The compound demonstrates excellent capacity as a chiral auxiliary in various asymmetric transformations:
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It adds diastereoselectively to carbonyl compounds, esters, imines, nitrones, and nitrile oxides , enabling the creation of new stereogenic centers with high selectivity.
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The anions derived from (R)-(+)-Methyl p-tolyl sulfoxide undergo addition reactions with nitrones to form optically active α-substituted N-hydroxylamines.
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Diastereoselective additions to imines provide a route to compounds like (R)-(+)-tetrahydropalmatine , demonstrating its utility in constructing complex alkaloid frameworks.
Pharmaceutical Intermediate Synthesis
The compound serves as a key reagent in the preparation of pharmaceutically relevant intermediates:
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It is used to prepare (R)-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl)nonyl]benzoate, an intermediate for (R)-lasiodiplodin synthesis .
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A preparative-scale asymmetric synthesis has been developed for use in a one-pot process to prepare (S)-1,1,1-trifluoro-4-(5-fluoro-2-methoxy-phenyl)-4-methyl-2-((R)-toluene-4-sulfinylmethyl)pentan-2-ol, a key intermediate for novel glucocorticoid receptor ligands .
Specific Reaction Examples
The versatility of (R)-(+)-Methyl p-tolyl sulfoxide is further demonstrated in specific reactions:
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Reaction with O-mesitylsulfonylhydroxylamine (MSH) yields (-)(R)-S-methyl-S-p-tolylsulfoximine, providing access to chiral sulfoximines that have their own applications in asymmetric synthesis.
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The compound plays a crucial role in creating intermediates containing trifluoromethyl-substituted alcohol functionalities, which are important structural motifs in pharmaceutical chemistry .
Recent Research Developments
Recent investigations have expanded our understanding of (R)-(+)-Methyl p-tolyl sulfoxide beyond its traditional applications in solution-phase chemistry.
Surface Chemistry Studies
A significant area of recent research involves the interaction of (R)-(+)-Methyl p-tolyl sulfoxide with metal surfaces, particularly gold:
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Studies on Au(111) surfaces have revealed that the compound adopts two distinct adsorption arrangements with different energies .
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Photoelectron spectroscopy investigations demonstrated that partial dissociation occurs due to S–CH₃ bond cleavage when the molecule interacts with Au(111) .
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The adsorption kinetics support the hypothesis that the molecule exhibits two different conformations on the gold surface, labeled as H (hollow) and T (top) conformations, with the T conformation being more stable (adsorption energy of 1.05 eV versus 0.94 eV for the H conformation) .
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Kinetic parameters for the predominant reaction leading to the p-tolyl sulfinyl radical have been determined, with a rate constant of 0.010 ± 0.005 min⁻¹ at room temperature .
This research opens new possibilities for using chiral sulfoxides in surface functionalization and potential applications in heterogeneous catalysis and sensing technologies.
Comparison with Racemic Methyl p-tolyl Sulfoxide
The (R) enantiomer exhibits distinct properties compared to its racemic counterpart (methyl p-tolyl sulfoxide, CAS 934-72-5):
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